N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide
Description
N-[2-(6-Bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide is a synthetic small molecule characterized by a 6-bromoindole moiety linked via an ethyl group to a piperidinecarboxamide scaffold, which is further substituted with a pyrimidine ring. This structure combines pharmacophoric elements common in bioactive molecules: the indole group (often associated with serotonin receptor modulation ), the pyrimidine ring (a heterocycle prevalent in kinase inhibitors ), and the piperidinecarboxamide (a flexible linker enhancing solubility and target engagement ). The bromine substituent at the 6-position of the indole likely enhances lipophilicity and influences binding interactions compared to halogen-free analogs.
Properties
Molecular Formula |
C20H22BrN5O |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H22BrN5O/c21-17-5-4-15-6-11-25(18(15)13-17)12-9-22-19(27)16-3-1-10-26(14-16)20-23-7-2-8-24-20/h2,4-8,11,13,16H,1,3,9-10,12,14H2,(H,22,27) |
InChI Key |
LPYAVPNVUGBEMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
The next step involves the alkylation of the brominated indole with an ethylamine derivative to introduce the ethyl group. This is followed by the coupling of the resulting intermediate with a pyrimidine derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyrimidine and piperidine moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Indole Derivatives
- N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide (Fluoro analog)
- Structural Difference : Fluorine replaces bromine at the indole 6-position.
- Physicochemical Properties :
- Molecular Weight: 367.428 g/mol (vs. ~437.33 g/mol for bromo analog) .
- LogP (Predicted): ~2.1 (estimated via similarity to ’s compound), compared to ~2.8 for bromo analog (higher lipophilicity due to Br).
tPSA: ~70 Ų (similar to bromo analog, as halogen substitution minimally affects polar surface area).
N-(N-(4-Acetamido-3,5-dichlorobenzyl)carbamimidoyl)-2-(6-bromo-1H-indol-1-yl)acetamide
- Structural Difference : Acetamide and dichlorobenzyl groups replace the pyrimidine-piperidinecarboxamide chain.
- Key Data : Molecular weight 509.9 g/mol; 1H-NMR signals at δ 7.46–7.41 (indole protons) .
- Activity : Likely targets enzymatic pathways (e.g., acetyltransferases) due to carbamimidoyl and acetamide groups .
Piperidinecarboxamide Derivatives with Heterocyclic Substitutions
- 1-(6-Ethoxy-4-methyl-2-quinazolinyl)-N-[2-(1H-imidazol-1-yl)ethyl]-3-piperidinecarboxamide Structural Difference: Quinazoline and imidazole substituents replace pyrimidine and bromoindole. Key Data: Complies with Lipinski’s rules; LogP ~2.5, tPSA ~90 Ų .
1-(2,5-Difluorobenzoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide
Bromoindole-Containing Analogs
- 2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide Structural Difference: Thiazole replaces pyrimidine-piperidinecarboxamide. Key Data: Molecular weight 336.21 g/mol . Activity: Potential antimicrobial or kinase inhibitory activity due to thiazole and bromoindole motifs .
Physicochemical and Pharmacokinetic Comparison
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